molecular formula C14H13NO3 B15299127 N-Benzyl-2,5-dihydroxybenzamide CAS No. 224432-10-4

N-Benzyl-2,5-dihydroxybenzamide

Cat. No.: B15299127
CAS No.: 224432-10-4
M. Wt: 243.26 g/mol
InChI Key: IPHYEANULIQJIU-UHFFFAOYSA-N
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Description

N-Benzyl-2,5-dihydroxybenzamide is an organic compound characterized by the presence of a benzyl group attached to a benzamide structure with hydroxyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2,5-dihydroxybenzamide typically involves the benzylation of 2,5-dihydroxybenzamide. One common method is the reaction of 2,5-dihydroxybenzamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2,5-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of N-benzyl-2,5-dihydroxyaniline.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-Benzyl-2,5-dihydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Benzyl-2,5-dihydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with target proteins, influencing their function and stability.

Comparison with Similar Compounds

    2,5-Dihydroxybenzamide: Lacks the benzyl group, which may affect its solubility and reactivity.

    N-Benzyl-2-hydroxybenzamide: Similar structure but with only one hydroxyl group, which may influence its chemical properties and biological activity.

    N-Benzyl-3,4-dihydroxybenzamide: Different positioning of hydroxyl groups, which can lead to different reactivity and interactions with biological targets.

Uniqueness: N-Benzyl-2,5-dihydroxybenzamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological interactions. The presence of both hydroxyl groups and a benzyl group provides a versatile scaffold for further chemical modifications and applications.

Properties

CAS No.

224432-10-4

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-benzyl-2,5-dihydroxybenzamide

InChI

InChI=1S/C14H13NO3/c16-11-6-7-13(17)12(8-11)14(18)15-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2,(H,15,18)

InChI Key

IPHYEANULIQJIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)O)O

Origin of Product

United States

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